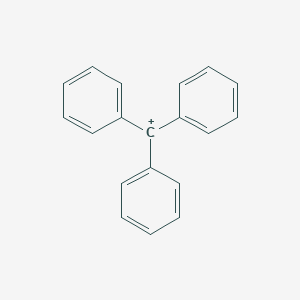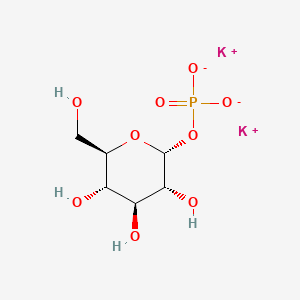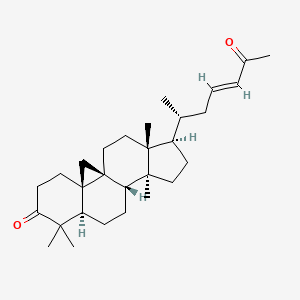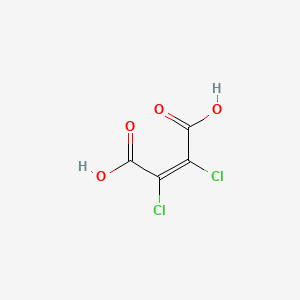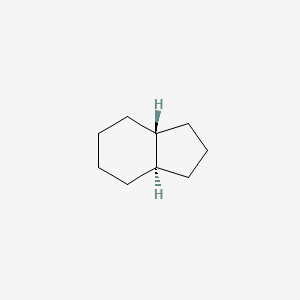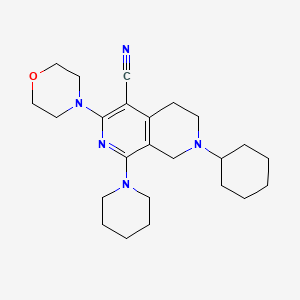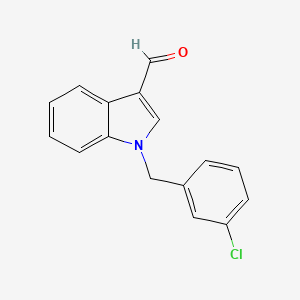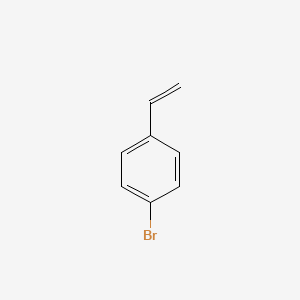
4-溴苯乙烯
描述
4-Bromostyrene, also known as 1-bromo-4-vinylbenzene, is an organic compound with the molecular formula C8H7Br. It is a para-halogenated styrene derivative, characterized by a bromine atom attached to the fourth position of the benzene ring. This compound is a clear, slightly yellow to yellow liquid with a molecular weight of 183.05 g/mol .
科学研究应用
4-Bromostyrene has numerous applications in scientific research:
Chemistry: It is used in the synthesis of poly(1,4-phenylenevinylene) through the Heck reaction.
Industry: It is used in the production of polymers and as a monomer in the synthesis of silsesquioxanes.
作用机制
Target of Action
4-Bromostyrene is a para-halogenated styrene derivative . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own . Its primary targets are therefore the reactants it is combined with in various chemical reactions.
Mode of Action
The mode of action of 4-Bromostyrene is primarily through its participation in chemical reactions. For instance, it undergoes the Heck reaction with 2-bromo-6-methoxynaphthalene in the presence of sodium acetate and Hermann’s catalyst in N,N-dimethylacetamide to afford diarylethene . This suggests that 4-Bromostyrene can act as a reactant in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Biochemical Pathways
As a chemical reactant, 4-Bromostyrene is involved in the synthesis of nitroolefins by alkene cross-metathesis . It also plays an important role in the Heck reaction to the synthesis of poly(1,4-phenylenevinylene) . These reactions can lead to the production of various compounds with potential applications in different fields, including materials science and pharmaceuticals .
Result of Action
The primary result of 4-Bromostyrene’s action is the formation of new compounds through chemical reactions. For example, it can participate in the Heck reaction to form diarylethene . The specific molecular and cellular effects would depend on the nature of these products and their interactions with biological systems.
Action Environment
The action of 4-Bromostyrene is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and solvents . Additionally, factors such as temperature and pressure can also influence the rate and outcome of the reactions it participates in .
生化分析
Biochemical Properties
4-Bromostyrene plays a significant role in various biochemical reactions. It is involved in the synthesis of silsesquioxanes and the photochemical growth of bromine-terminated self-assembled monolayers . The compound interacts with enzymes and proteins, particularly those involved in the Heck reaction, where it acts as a substrate. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Cellular Effects
The effects of 4-Bromostyrene on cellular processes are diverse. It influences cell function by interacting with cellular membranes and proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromostyrene has been shown to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying the activity of key signaling proteins .
Molecular Mechanism
At the molecular level, 4-Bromostyrene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, in the Heck reaction, 4-Bromostyrene acts as a substrate, forming carbon-carbon bonds through a palladium-catalyzed process . This interaction can result in changes in gene expression and cellular function, highlighting the compound’s role in biochemical synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromostyrene can change over time. The compound’s stability and degradation are important factors to consider. 4-Bromostyrene is generally stable when stored in a cool, dry place, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Bromostyrene vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as decreased spontaneous movement, changes in urine volume, and alterations in blood biochemical parameters . The no-observed-adverse-effect-level (NOAEL) for 4-Bromostyrene has been determined to be 30 mg/kg/day in rats .
Metabolic Pathways
4-Bromostyrene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s metabolism often involves oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 4-Bromostyrene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 4-Bromostyrene can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromostyrene can be synthesized through various methods. One common method involves the bromination of styrene. This process typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods: In industrial settings, 4-Bromostyrene is often produced through the bromination of ethylbenzene followed by dehydrobromination. This method involves the use of bromine and a dehydrobrominating agent such as potassium hydroxide. The reaction is conducted at elevated temperatures to achieve high yields .
化学反应分析
Types of Reactions: 4-Bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Metathesis: 4-Bromostyrene is utilized in alkene cross-metathesis reactions to synthesize nitroolefins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Heck Reaction: Palladium catalysts such as palladium acetate or palladium chloride are used in the presence of a base like triethylamine.
Cross-Metathesis: Catalysts like Grubbs’ catalyst are employed under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Heck Reaction: Substituted alkenes are the primary products.
Cross-Metathesis: Nitroolefins are formed as major products.
相似化合物的比较
4-Chlorostyrene: Similar to 4-Bromostyrene but with a chlorine atom instead of bromine.
4-Fluorostyrene: Contains a fluorine atom at the para position.
4-Iodostyrene: Features an iodine atom at the para position.
Uniqueness: 4-Bromostyrene is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of organic reactions. Compared to 4-Chlorostyrene and 4-Fluorostyrene, 4-Bromostyrene offers better reactivity in cross-coupling reactions due to the larger size and lower electronegativity of bromine .
属性
IUPAC Name |
1-bromo-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLDBIZIQMEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-50-3 | |
| Record name | Benzene, 1-bromo-4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40174330 | |
| Record name | 4-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; mp = 3-6 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Bromostyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2039-82-9 | |
| Record name | 4-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOSTYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVK4S80XLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


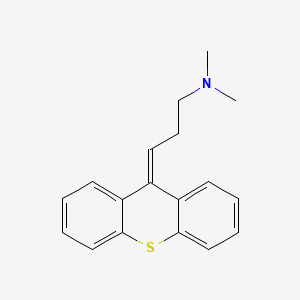


![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)
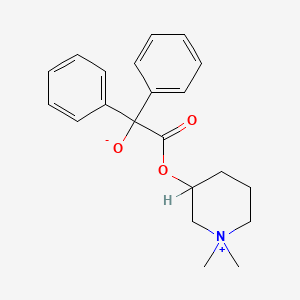

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
